molecular formula C11H7IN2O3 B8519077 2-(4-Iodo-phenoxy)-5-nitropyridine

2-(4-Iodo-phenoxy)-5-nitropyridine

Cat. No.: B8519077
M. Wt: 342.09 g/mol
InChI Key: BBWSBPUZUPQQDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Iodo-phenoxy)-5-nitropyridine is an organic compound that features both iodine and nitro functional groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Iodo-phenoxy)-5-nitropyridine typically involves the nucleophilic substitution reaction of 4-iodophenol with 2,5-dichloropyridine in the presence of a base. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The nitro group can be introduced via nitration of the resulting intermediate using a mixture of concentrated sulfuric acid and nitric acid.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the hazardous reagents involved in the nitration process.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine.

    Reduction: The iodine atom can be replaced by other nucleophiles through substitution reactions.

    Substitution: The compound can participate in various substitution reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3).

Major Products:

    Reduction: 2-(4-Aminophenoxy)-5-nitropyridine.

    Substitution: Various biaryl compounds depending on the nucleophile used.

Scientific Research Applications

2-(4-Iodo-phenoxy)-5-nitropyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the production of advanced materials, such as polymers with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Iodo-phenoxy)-5-nitropyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the iodine atom can facilitate the formation of covalent bonds with target molecules.

Comparison with Similar Compounds

    4-Iodophenol: Shares the iodine functional group but lacks the nitro group and pyridine ring.

    2-(4-Iodophenoxy)pyridine: Similar structure but without the nitro group.

    5-Nitropyridine: Contains the nitro group but lacks the iodine and phenoxy groups.

Properties

Molecular Formula

C11H7IN2O3

Molecular Weight

342.09 g/mol

IUPAC Name

2-(4-iodophenoxy)-5-nitropyridine

InChI

InChI=1S/C11H7IN2O3/c12-8-1-4-10(5-2-8)17-11-6-3-9(7-13-11)14(15)16/h1-7H

InChI Key

BBWSBPUZUPQQDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=NC=C(C=C2)[N+](=O)[O-])I

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Chloro-5-nitro-pyridine (60 grams, 0.38 mol) and 4-iodo-phenol (83.5 grams, 0.38 mol), 50% aqueous sodium hydroxide (475 mL) and toluene (475 mL) were added to a flask and stirred at room temperature for 2 hours. The reaction mixture was cooled to 0° C. and concentrated hydrochloric acid was added to adjust the pH to two. The aqueous layer was separated from the toluene layer and extracted with diethyl ether (3×400 mL). The diethyl ether and toluene solution were combined and washed with 1M sodium hydroxide (2×300 mL). The organic layer was concentrated under vacuum to yield 96.5 grams of crude product. This material was recrystallized from hexanes and ethyl acetate to provide 85.3 grams (66%) of the title compound. MS m/z: ESI+ 343.0 (M+H)+.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
83.5 g
Type
reactant
Reaction Step One
Quantity
475 mL
Type
reactant
Reaction Step One
Quantity
475 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
66%

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